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Compound of Interest

Compound Name: 1-Methoxy-3-methylcyclohexane

Cat. No.: B2764925 Get Quote

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Methoxy-3-
methylcyclohexane

This technical guide provides a comprehensive overview of the chemical structure,

stereoisomerism, and conformational analysis of 1-methoxy-3-methylcyclohexane, tailored

for researchers, scientists, and professionals in drug development.

Chemical Structure
1-Methoxy-3-methylcyclohexane is a disubstituted cyclohexane derivative. Its chemical

formula is C8H16O, and it has a molecular weight of approximately 128.21 g/mol .[1][2][3] The

structure consists of a cyclohexane ring where a methoxy group (-OCH3) is attached to the first

carbon (C1) and a methyl group (-CH3) is attached to the third carbon (C3).

Stereoisomerism
The presence of two chiral centers at C1 and C3 gives rise to stereoisomerism in 1-methoxy-
3-methylcyclohexane. Since the two substituents are different, there are 2^n = 2^2 = 4

possible stereoisomers. These stereoisomers can be categorized into cis and trans

diastereomers, each existing as a pair of enantiomers.

Cis Isomers: In the cis configuration, both the methoxy and methyl groups are on the same

side of the cyclohexane ring (either both "up" or both "down"). The two cis stereoisomers are
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enantiomers of each other: (1R,3S)-1-methoxy-3-methylcyclohexane and (1S,3R)-1-
methoxy-3-methylcyclohexane.

Trans Isomers: In the trans configuration, the methoxy and methyl groups are on opposite

sides of the ring (one "up" and one "down"). The two trans stereoisomers are also

enantiomers: (1R,3R)-1-methoxy-3-methylcyclohexane and (1S,3S)-1-methoxy-3-
methylcyclohexane.[4]
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Stereoisomeric relationships of 1-methoxy-3-methylcyclohexane.

Conformational Analysis
The stereoisomers of 1-methoxy-3-methylcyclohexane exist as rapidly interconverting chair

conformations. The stability of these conformers is dictated by the steric strain arising from

axial substituents, particularly 1,3-diaxial interactions.

Cis Isomer
The cis isomer can exist in two chair conformations: one with both substituents in equatorial

positions (diequatorial) and the other with both in axial positions (diaxial).

Diequatorial (e,e) Conformation: This is the more stable conformation as both bulky groups

occupy the less sterically hindered equatorial positions.

Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe 1,3-

diaxial interactions between the axial methoxy and methyl groups, as well as with the axial

hydrogens on the same side of the ring.
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The equilibrium heavily favors the diequatorial conformer.[5][6][7]

Trans Isomer
For the trans isomer, both chair conformations have one substituent in an axial position and the

other in an equatorial position (axial-equatorial and equatorial-axial).

(a,e) and (e,a) Conformations: These two conformations are energetically equivalent

because in each, there is one axial and one equatorial group.[5][8] The ring flip interconverts

the positions of the two groups. Therefore, the trans isomer exists as a roughly 50:50 mixture

of these two conformers at room temperature.

Quantitative Conformational Analysis
The energy difference between axial and equatorial conformers can be estimated using A-

values, which represent the Gibbs free energy difference for a substituent between the axial

and equatorial positions on a cyclohexane ring.

Substituent A-value (kcal/mol)

Methyl (-CH3) 1.7

Methoxy (-OCH3) 0.6

Analysis of Conformational Energies:

cis-1-methoxy-3-methylcyclohexane:

Diequatorial (e,e): Relative steric strain = 0 kcal/mol.

Diaxial (a,a): The steric strain is a combination of the A-values and the additional gauche

interaction between the two axial groups. The estimated energy cost is significantly high,

making this conformation negligible at equilibrium. The diequatorial conformer is strongly

preferred.

trans-1-methoxy-3-methylcyclohexane:
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Axial-equatorial (a,e) / Equatorial-axial (e,a): In one conformer, the methyl group is axial

(1.7 kcal/mol strain) and the methoxy is equatorial. In the other, the methoxy group is axial

(0.6 kcal/mol strain) and the methyl is equatorial. The conformer with the bulkier methyl

group in the equatorial position and the smaller methoxy group in the axial position is

slightly more stable. However, both conformers are present in significant amounts at

equilibrium.

Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and separation of individual 1-
methoxy-3-methylcyclohexane isomers are highly specific and typically documented within

peer-reviewed chemical literature or patents. Below is a generalized workflow that outlines the

typical steps a researcher would follow.
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Synthesis

Separation & Purification

Analysis & Characterization

Starting Material
(e.g., 3-methylcyclohexanone)

Diastereoselective Reaction
(e.g., Reduction followed by etherification)

Chromatography
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Mixture of
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Chiral Separation
(e.g., Chiral HPLC or SFC)

to resolve enantiomers

Isolated
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NMR Spectroscopy
(1H, 13C, NOESY)

to determine relative stereochemistry

Pure
enantiomers

GC-MS
to assess purity

Polarimetry
to determine optical rotation
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Generalized experimental workflow for synthesis and analysis.
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Methodology Outline:

Diastereoselective Synthesis: A common starting point could be 3-methylcyclohexanone. A

stereoselective reduction would yield cis- and trans-3-methylcyclohexanol. Subsequent

Williamson ether synthesis with a methylating agent would produce a mixture of 1-methoxy-
3-methylcyclohexane diastereomers. The choice of reagents and reaction conditions would

influence the diastereomeric ratio.

Separation of Diastereomers: The resulting mixture of cis and trans isomers, being

diastereomers, have different physical properties. They can typically be separated using

standard laboratory techniques such as flash column chromatography or preparative gas

chromatography.

Resolution of Enantiomers: Each isolated diastereomer (cis and trans) is a racemic mixture

of two enantiomers. Resolving these enantiomers requires chiral separation techniques. This

can be achieved through preparative chiral high-performance liquid chromatography (HPLC)

or by derivatization with a chiral auxiliary to form diastereomeric derivatives that can be

separated by conventional chromatography, followed by removal of the auxiliary.

Structural Elucidation and Purity Analysis: The absolute and relative stereochemistry of the

isolated isomers would be confirmed using a combination of analytical techniques. Nuclear

Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can

establish the cis/trans relationship by observing through-space correlations. Gas

Chromatography-Mass Spectrometry (GC-MS) would be used to confirm the molecular

weight and assess the purity of the isolated compounds. Finally, polarimetry can be used to

measure the optical rotation of the pure enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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